

Spectroscopic Profile of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Piperidineethanol**

Cat. No.: **B017955**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Piperidineethanol** (CAS No. 1484-84-0), a versatile heterocyclic compound used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

The empirical formula for **2-Piperidineethanol** is $C_7H_{15}NO$, with a molecular weight of 129.20 g/mol .^{[1][2]} The spectroscopic data presented below is crucial for its structural elucidation and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Piperidineethanol** was recorded in deuterated chloroform ($CDCl_3$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **2-Piperidineethanol** in CDCl_3 ^[3]

Chemical Shift (ppm)	Description
3.80 - 3.75	Multiplet
3.2	Singlet
3.032	Doublet of doublets
2.740	Multiplet
2.597	Multiplet
1.810	Multiplet
1.61	Multiplet
1.57	Multiplet
1.42	Multiplet
1.35	Multiplet

Note: Data is based on a 399.65 MHz spectrum. Assignments can be confirmed with 2D NMR techniques like COSY.^[3]

^{13}C NMR (Carbon-13 NMR) Data

While specific experimental ^{13}C NMR data for **2-Piperidineethanol** is available in spectral databases, a tabulated list of precise chemical shifts is not readily found in the public domain.^{[4][5]} However, based on the known structure of **2-Piperidineethanol**, the expected chemical shift ranges for each carbon atom can be predicted using standard correlation tables.^{[6][7]}

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for **2-Piperidineethanol**

Carbon Environment	Expected Chemical Shift (δ) Range (ppm)
-CH ₂ -OH (Ethanol side-chain)	60 - 80
-CH- (Piperidine ring, C2)	40 - 55
-CH ₂ - (Ethanol side-chain)	40 - 55
-CH ₂ - (Piperidine ring, C6)	40 - 55
-CH ₂ - (Piperidine ring, C3, C4, C5)	10 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption peaks for **2-Piperidineethanol**.[\[8\]](#)[\[9\]](#)

Table 3: Characteristic IR Absorption Bands for **2-Piperidineethanol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3500 - 3200 (broad)	O-H stretch	Alcohol
3400 - 3250 (medium)	N-H stretch	Secondary Amine
3000 - 2850 (medium)	C-H stretch	Alkane
1320 - 1000 (strong)	C-O stretch	Alcohol
1250 - 1020 (medium)	C-N stretch	Aliphatic Amine

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Piperidineethanol** shows a base peak at m/z 84.[\[10\]](#)

Table 4: Mass Spectrometry Data (EI-MS) for **2-Piperidineethanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
30	3rd Highest
56	2nd Highest
84	100 (Base Peak)

Note: The fragmentation pattern is consistent with the structure of **2-Piperidineethanol**, where the base peak at m/z 84 likely corresponds to the piperidinemethyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Piperidineethanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.
 - Transfer the filtered solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C .
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
- Data Acquisition:
 - Place a small amount of **2-Piperidineethanol** (a single drop or a few milligrams of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

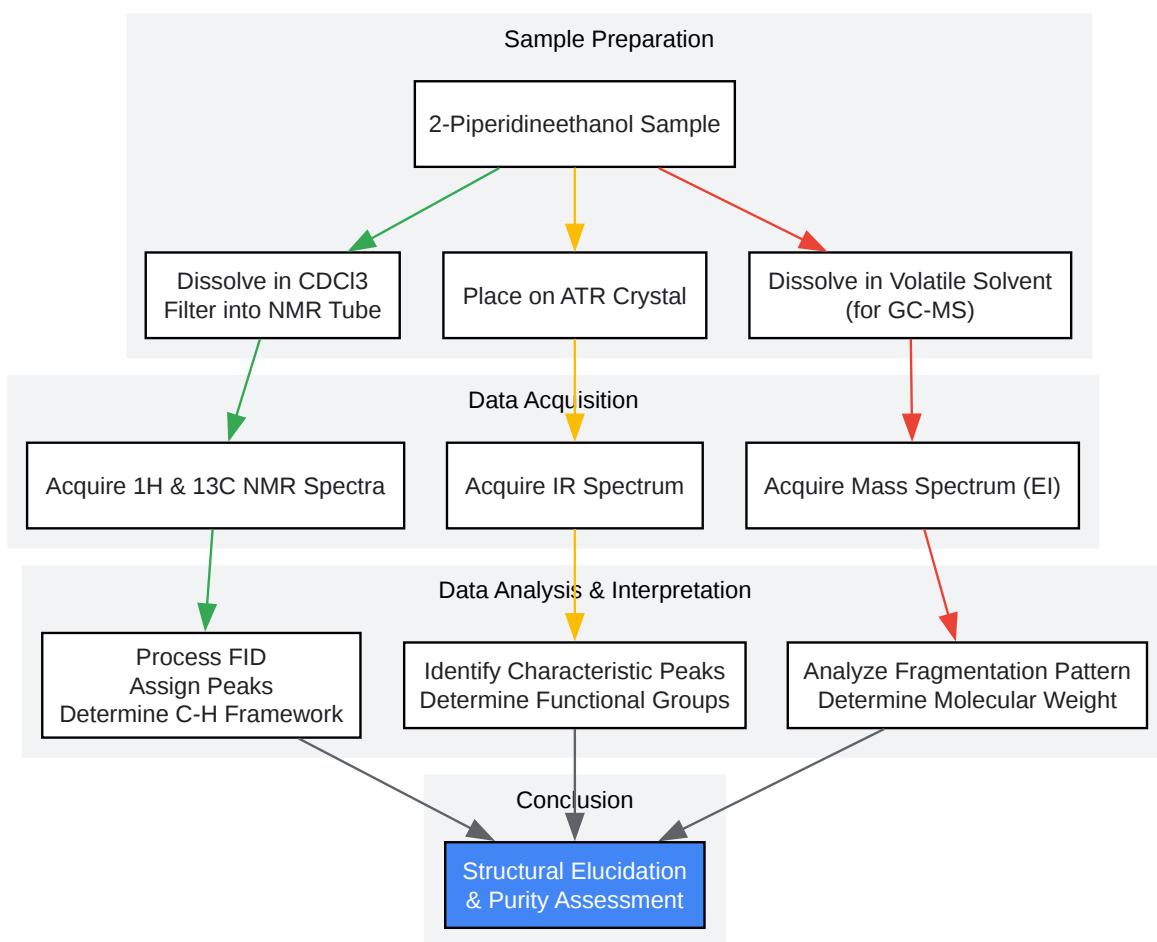
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm^{-1} .
- After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:

- For a pure sample, introduce a small amount into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- If using a GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) and inject it onto the GC column. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

- Instrument Setup:


- Set the ion source to the electron ionization (EI) mode.
- Use a standard electron energy of 70 eV.
- Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

- Data Acquisition:

- Acquire the mass spectrum. The instrument will detect the positively charged ions and their fragments, plotting their abundance against their mass-to-charge ratio.
- Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Piperidineethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Piperidinethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. 2-Piperidineethanol(1484-84-0) IR Spectrum [m.chemicalbook.com]
- 4. 2-Piperidinoethanol(3040-44-6) 13C NMR [m.chemicalbook.com]
- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Piperidineethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017955#spectroscopic-data-of-2-piperidineethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com